molecular formula C9H19NO3 B6230339 tert-butyl N-[(2S)-2-hydroxybutyl]carbamate CAS No. 1841265-54-0

tert-butyl N-[(2S)-2-hydroxybutyl]carbamate

Cat. No.: B6230339
CAS No.: 1841265-54-0
M. Wt: 189.3
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Description

Tert-butyl N-[(2S)-2-hydroxybutyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxybutyl group, and a carbamate functional group. This compound is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-2-hydroxybutyl]carbamate typically involves the reaction of di-tert-butyl dicarbonate with (2S)-2-hydroxybutylamine. The reaction is usually carried out in the presence of a base such as sodium bicarbonate in an organic solvent like dichloromethane. The reaction proceeds under mild conditions and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2S)-2-hydroxybutyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl group can be substituted with other groups under acidic conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of a substituted carbamate.

Scientific Research Applications

Tert-butyl N-[(2S)-2-hydroxybutyl]carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-2-hydroxybutyl]carbamate primarily involves its role as a protecting group. The carbamate group protects the amine functionality from unwanted reactions during synthetic processes. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. The hydroxybutyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-hydroxyethyl)carbamate
  • Tert-butyl N-(2,3-dihydroxypropyl)carbamate
  • Tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate

Uniqueness

Tert-butyl N-[(2S)-2-hydroxybutyl]carbamate is unique due to its specific structural features, including the (2S)-2-hydroxybutyl group, which imparts distinct stereochemistry and reactivity. This compound’s ability to act as a protecting group while offering additional functionalization options makes it valuable in synthetic chemistry .

Properties

CAS No.

1841265-54-0

Molecular Formula

C9H19NO3

Molecular Weight

189.3

Purity

95

Origin of Product

United States

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